Cas no 1593845-93-2 (1-(1-Benzofuran-2-yl)-2,2-dimethylbutan-1-amine)

1-(1-Benzofuran-2-yl)-2,2-dimethylbutan-1-amine is a synthetic organic compound featuring a benzofuran core substituted with an amine group at the 2-position, further modified by a branched alkyl chain. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The benzofuran moiety contributes to its aromatic stability, while the 2,2-dimethylbutyl group enhances lipophilicity, potentially improving bioavailability. Its amine functionality allows for further derivatization, enabling the synthesis of diverse bioactive molecules. The compound’s well-defined structure and purity make it suitable for applications in drug discovery and material science, particularly in the development of novel therapeutic agents or functional materials.
1-(1-Benzofuran-2-yl)-2,2-dimethylbutan-1-amine structure
1593845-93-2 structure
Product Name:1-(1-Benzofuran-2-yl)-2,2-dimethylbutan-1-amine
CAS No:1593845-93-2
MF:C14H19NO
MW:217.306763887405
CID:5984637
PubChem ID:105044115
Update Time:2025-07-24

1-(1-Benzofuran-2-yl)-2,2-dimethylbutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1593845-93-2
    • EN300-745194
    • 1-(1-benzofuran-2-yl)-2,2-dimethylbutan-1-amine
    • 1-(1-Benzofuran-2-yl)-2,2-dimethylbutan-1-amine
    • Inchi: 1S/C14H19NO/c1-4-14(2,3)13(15)12-9-10-7-5-6-8-11(10)16-12/h5-9,13H,4,15H2,1-3H3
    • InChI Key: INFWSOFTILCQBX-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C=C1C(C(C)(C)CC)N

Computed Properties

  • Exact Mass: 217.146664230g/mol
  • Monoisotopic Mass: 217.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 39.2Ų

1-(1-Benzofuran-2-yl)-2,2-dimethylbutan-1-amine Pricemore >>

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Additional information on 1-(1-Benzofuran-2-yl)-2,2-dimethylbutan-1-amine

Comprehensive Overview of 1-(1-Benzofuran-2-yl)-2,2-dimethylbutan-1-amine (CAS No. 1593845-93-2)

The compound 1-(1-Benzofuran-2-yl)-2,2-dimethylbutan-1-amine, identified by its CAS number 1593845-93-2, is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a benzofuran core, a structural motif known for its diverse biological activities, coupled with a 2,2-dimethylbutan-1-amine side chain. The unique combination of these moieties makes it a subject of interest for drug discovery and material science applications.

In recent years, the demand for benzofuran derivatives has surged due to their potential therapeutic properties, including anti-inflammatory, antimicrobial, and neuroprotective effects. Researchers are particularly intrigued by the amine-functionalized benzofuran scaffold, as it offers a versatile platform for designing novel bioactive compounds. The CAS 1593845-93-2 compound exemplifies this trend, with its balanced lipophilicity and steric properties enabling targeted interactions with biological systems.

From a synthetic chemistry perspective, 1-(1-Benzofuran-2-yl)-2,2-dimethylbutan-1-amine is synthesized through multi-step organic reactions, often involving palladium-catalyzed cross-coupling or reductive amination techniques. Its molecular weight and logP value are critical parameters for pharmacokinetic optimization, making it a valuable candidate for structure-activity relationship (SAR) studies. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize its purity and stability.

The compound's relevance extends to neuroscience research, where analogs of benzofuran-amine derivatives are explored for modulating neurotransmitter systems. This aligns with growing public interest in cognitive enhancers and neurodegenerative disease treatments, topics frequently searched in academic and healthcare forums. Additionally, its potential role in green chemistry initiatives—such as solvent-free synthesis or catalytic recycling—resonates with sustainability-focused discussions.

For industrial applications, CAS 1593845-93-2 is investigated as an intermediate in agrochemicals and functional materials. Its thermal stability and electronic properties make it suitable for designing organic semiconductors or light-emitting diodes (OLEDs), addressing the demand for energy-efficient technologies. Patent databases reveal increasing filings related to its derivatives, underscoring its commercial viability.

In summary, 1-(1-Benzofuran-2-yl)-2,2-dimethylbutan-1-amine represents a multifaceted compound bridging medicinal chemistry and advanced materials. Its CAS registry number 1593845-93-2 serves as a key identifier for researchers navigating the intersection of drug development, material science, and sustainable synthesis. As scientific inquiries into benzofuran-based therapeutics and functional amines continue to rise, this compound remains a pivotal reference in cutting-edge research.

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